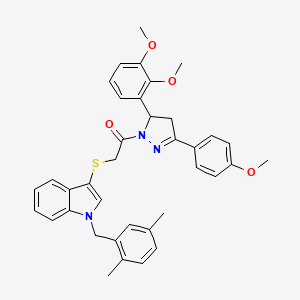

![molecular formula C14H13N3O B2533991 1-[(4-甲氧基苯基)甲基]苯并三唑 CAS No. 133349-85-6](/img/structure/B2533991.png)

1-[(4-甲氧基苯基)甲基]苯并三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(4-Methoxyphenyl)methyl]benzotriazole , also known as 4-methyl-1H-benzotriazole , is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms. This white-to-light tan solid has various applications, including serving as a corrosion inhibitor for copper .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine , sodium nitrite , and acetic acid . The conversion proceeds via diazotization of one of the amine groups. The reaction can be improved when carried out at low temperatures (around 5–10 °C) and briefly irradiated in an ultrasonic bath .

Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can exist as tautomers A and B. Various structural analyses indicate that tautomer A is dominant. The compound’s structure makes it susceptible to binding with enzymes and receptors in biological systems, endowing it with a broad spectrum of biological properties .

Chemical Reactions Analysis

In the aqueous phase, benzotriazole and its derivative 4-methyl-1H-benzotriazole undergo addition reactions with hydroxyl radicals (·OH). The total rate constants for these reactions increase with rising temperatures, promoting their degradation. Important transformation products include 7-hydroxy-1H-benzotriazole and 4-hydroxy-benzotriazoles. These products ultimately show reduced toxicity compared to the parent compounds, making advanced oxidation processes effective for removing them from water .

科学研究应用

1. 合成和制备

1-[(4-甲氧基苯基)甲基]苯并三唑已在各种化合物的合成和制备中得到研究。例如,它参与了与苯并三唑和1H-1,2,4-三唑的反应,生成诸如(1H-苯并[d][1,2,3]三唑-1-基)(4-甲氧基苯基)甲基苯甲酸酯和(4-甲氧基苯基)(1H-1,2,4-三唑-1-基)甲基苯甲酸酯的化合物。这些合成的化合物由于其三唑衍生物而显示出各种生物应用的潜力(Toumani, 2017).

2. 环境影响和降解

苯并三唑,包括1-[(4-甲氧基苯基)甲基]苯并三唑,通常用作缓蚀剂,并已成为水生环境中普遍存在的微污染物。研究已经调查了它们的生物降解,揭示了在某些条件下半衰期从0.9到8.5天不等,突出了它们在废水处理过程中的部分持久性。在这些过程中转化产物的鉴定揭示了此类化合物的环境归宿(Huntscha et al., 2014).

3. 光解和转化

苯并三唑在模拟阳光下的光解一直是研究课题。在这些研究中,鉴定了包括1-[(4-甲氧基苯基)甲基]苯并三唑衍生物在内的各种苯并三唑的转化产物和途径。这些研究对于了解这些化合物在自然光条件下的环境影响和降解途径至关重要(Weidauer et al., 2016).

4. 在废水处理中的作用

在废水处理中,已经研究了1-[(4-甲氧基苯基)甲基]苯并三唑在内的苯并三唑的发生和去除效率。它们在市政污水处理厂中的存在突出了在常规废水处理过程中完全去除此类缓蚀剂的挑战。了解这些化合物在处理过程中的归宿对于环境管理至关重要(Liu et al., 2012).

作用机制

The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors allows benzotriazole derivatives to bind with enzymes and receptors in biological systems. This diverse non-covalent interaction endows them with various biological properties, including antiviral, antibacterial, and antiprotozoal activities .

安全和危害

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15-16-17/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNUAHPDFTZZMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)benzenecarboxamide](/img/structure/B2533912.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2533913.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide](/img/structure/B2533919.png)

![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2533924.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol](/img/structure/B2533925.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2533926.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2533927.png)

![N-[2-[2-[[Acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533928.png)